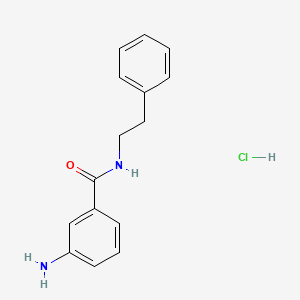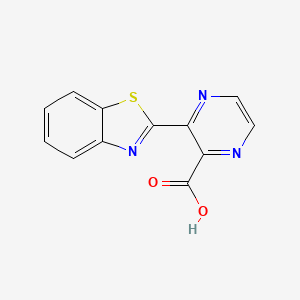![molecular formula C15H23NO4 B2645002 5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid CAS No. 2567495-19-4](/img/structure/B2645002.png)
5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Thromboxane A2 Synthetase Inhibition and Receptor Blockade
One study discusses a compound that combines thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade in one molecule, demonstrating significant pharmacological effects both in vivo and ex vivo. This compound is shown to inhibit platelet TXA2 synthetase activity, increase serum levels of immuno-reactive 6-keto-PGF1α, reduce platelet aggregation, and prolong bleeding times without affecting plasma coagulation or fibrinolysis. These effects suggest potential applications in analyzing the roles and interactions of arachidonic acid metabolites in pathology (F. Clerck et al., 1989).
Anticoagulation in Hemodialysis
Another paper reports on MD 805, an anticoagulant with a different chemical structure but relevant to understanding the modulation of biological pathways. MD 805 is used in patients undergoing maintenance hemodialysis, producing stable antithrombin effects without marked increases in proteins released as a result of platelet activation. This comparison highlights the importance of researching various compounds for their potential applications in improving medical treatments (T. Matsuo et al., 1986).
Metabolism and Pharmacokinetics
Research into the metabolism and pharmacokinetics of specific compounds can provide insight into their safety and efficacy profiles. For instance, studies on the metabolic fate of drugs like irinotecan and L-735,524 in humans elucidate how drugs are processed in the body, highlighting the importance of understanding metabolic pathways and potential metabolites in the development of new therapeutic agents (E. Gupta et al., 1994; S. Balani et al., 1995).
Inflammatory Mediators
Research on 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), although structurally and functionally distinct, underscores the significance of chemical mediators in inflammation and potential therapeutic targets. Understanding the roles of such mediators can aid in developing compounds that modulate these pathways for therapeutic purposes (S. Muro et al., 2003).
Epigenetic Modulation in Cancer
Another area of application is the combination of drugs for epigenetic modulation in cancer treatment, such as the use of 5-azacytidine, valproic acid, and all-trans retinoic acid in treating acute myeloid leukemia and myelodysplastic syndrome. This research highlights the potential for using chemical compounds to modulate genetic and epigenetic mechanisms in disease treatment (A. Soriano et al., 2007).
properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-11-7-6-9-12(16)8-4-5-10-13(17)18/h12H,4,6-9,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIWEIKZIRDPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCC#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

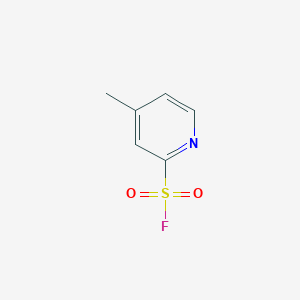
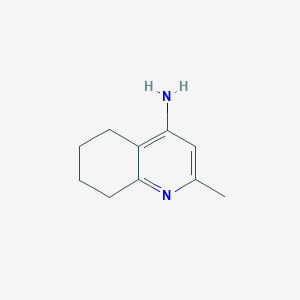
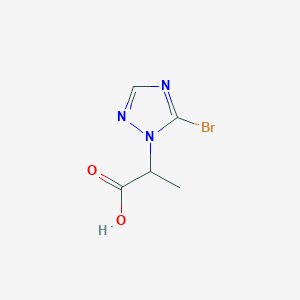
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2644925.png)
![3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2644927.png)
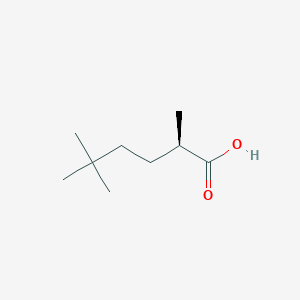
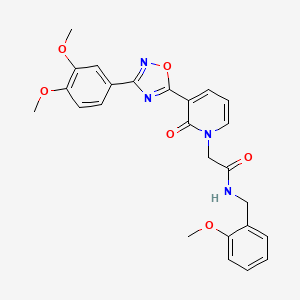
![5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644931.png)
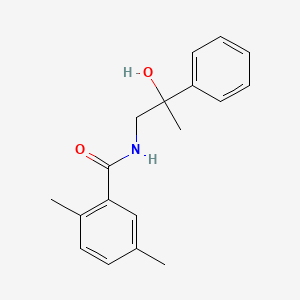
![2-[2-(4-Methoxyanilino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2644934.png)
![3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2644935.png)
![2-[(4-propoxybenzyl)thio]-1H-benzimidazole](/img/structure/B2644937.png)
